molecular formula C22H23N5O4 B2803425 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide CAS No. 1286732-23-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

Cat. No.: B2803425
CAS No.: 1286732-23-7
M. Wt: 421.457
InChI Key: ZSFBMKPJWTURNM-UHFFFAOYSA-N
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Description

This compound is a piperidine-3-carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group. The structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Piperidine-3-carboxamide: Known for modulating central nervous system (CNS) targets and enhancing blood-brain barrier permeability.
  • 1,4-Benzodioxin: A bicyclic ether system associated with antioxidant and anti-inflammatory properties.
  • 1,2,4-Oxadiazole-pyridin-4-yl: A heterocyclic scaffold linked to kinase inhibition and receptor binding (e.g., G-protein-coupled receptors, GPCRs) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c28-22(24-17-3-4-18-19(12-17)30-11-10-29-18)16-2-1-9-27(13-16)14-20-25-21(26-31-20)15-5-7-23-8-6-15/h3-8,12,16H,1-2,9-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFBMKPJWTURNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Receptor Selectivity

Piperidine derivatives exhibit distinct profiles in GPCR and ion channel modulation. Key comparisons are summarized below:

Compound GPCR Family A GPCR Family C GPCR Family B Voltage-Gated Ion Channels Ligand-Gated Ion Channels
Target Compound Not Reported Not Reported Not Reported Not Reported Not Reported
LAS-251 (Piperidine Derivative) 8% Activity 4% Activity 2% Activity Low Selectivity 6% Activity
LAS-252 (Piperidine Derivative) 4% Activity 4% Activity 2% Activity Low Selectivity 6% Activity
LAS-250 (Piperidine Derivative) 4% Activity 4% Activity 0% Activity High Selectivity (2–3× vs. LAS-251/252) 6% Activity
  • Key Findings :
    • The target compound’s oxadiazole-pyridin-4-yl group may enhance interactions with kinase domains, distinguishing it from LAS-series compounds, which lack this motif .
    • LAS-251 and LAS-252 show marginal GPCR Family B activity (2%), absent in LAS-250. The target compound’s benzodioxin group could confer unique membrane receptor targeting, akin to LAS-250’s voltage-gated ion channel selectivity .

Structural and Functional Analogues

  • Compound 35 (): A brominated benzodiazol-2-one-piperidine carboxamide with 56% synthetic yield.
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (): Shares the benzodioxin core but replaces oxadiazole with a thiazole ring. Thiazole-containing analogs often exhibit higher metabolic stability but lower kinase affinity compared to oxadiazole derivatives .
  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Features a trifluoromethylpyridine group, enhancing hydrophobic interactions.

Q & A

Basic: What experimental strategies ensure high purity and yield during the synthesis of this compound?

Methodological Answer:

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) at each reaction stage to track intermediate formation and identify byproducts .
  • Structural Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify bond formation (e.g., amide coupling, oxadiazole cyclization) and assess stereochemical integrity .
  • Purification : Optimize column chromatography conditions (e.g., silica gel gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures to isolate the final product with >95% purity .

Basic: How can researchers assess the compound's inhibitory activity against enzymatic targets?

Methodological Answer:

  • In Vitro Assays :
    • α-Glucosidase/Acetylcholinesterase Inhibition : Use spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis) to measure IC50_{50} values. Include positive controls (e.g., acarbose for α-glucosidase) .
    • Dose-Response Curves : Perform triplicate experiments at 6–8 concentrations (1 nM–100 µM) to ensure reproducibility .

Basic: What are the critical spectroscopic techniques for characterizing this compound?

Methodological Answer:

  • NMR : Assign peaks for the benzodioxin aromatic protons (δ 6.5–7.2 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and oxadiazole protons (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and C-N (oxadiazole, ~1250 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H]+^+ with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the pyridinyl-oxadiazole (e.g., pyridin-3-yl vs. pyridin-2-yl) or benzodioxin (e.g., methoxy vs. chloro groups) .
  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like α-glucosidase. Prioritize analogs with lower predicted binding energies .
  • Biological Validation : Test top candidates in enzymatic assays and compare potency shifts (e.g., 10-fold IC50_{50} improvement with a para-fluoro substituent) .

Advanced: What methods elucidate the compound's interaction mechanism with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for binding .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Error Source Analysis :
    • Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., WaterSwap) .
    • Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein/ligand flexibility .
    • Experimental Replicates : Validate inconsistent bioactivity results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens .
  • Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays (Papp_{app} >1×106^{-6} cm/s preferred) .

Advanced: How can researchers address low yield in the oxadiazole cyclization step?

Methodological Answer:

  • Reagent Optimization : Replace carbodiimide coupling agents with HATU for higher efficiency in amidoxime formation .
  • Temperature Control : Conduct cyclization at 80–100°C in anhydrous DMF to minimize hydrolysis .
  • Design of Experiments (DoE) : Use a factorial design to test variables (e.g., solvent, catalyst loading) and identify optimal conditions .

Advanced: What computational tools enhance reaction design for novel analogs?

Methodological Answer:

  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to explore viable synthetic routes .
  • Quantum Chemical Calculations : Use Gaussian 16 to calculate transition-state energies and predict regioselectivity in heterocycle formation .
  • Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict solvent/catalyst combinations .

Advanced: How to evaluate target selectivity against off-pathway enzymes?

Methodological Answer:

  • Counter-Screening Panels : Test the compound against structurally related enzymes (e.g., α-amylase vs. α-glucosidase) at 10 µM to calculate selectivity indices .
  • Cryo-EM/Co-crystallization : Resolve ligand-enzyme complexes to identify binding motifs responsible for selectivity .

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